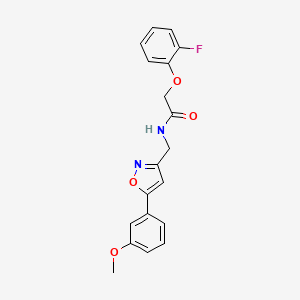

2-(2-fluorophenoxy)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)acetamide

Description

This compound is an acetamide derivative featuring a 2-fluorophenoxy group and a 3-methoxyphenyl-substituted isoxazole moiety. Its structure combines electron-withdrawing (fluorine) and electron-donating (methoxy) groups, which may influence solubility, receptor binding, and metabolic stability.

Properties

IUPAC Name |

2-(2-fluorophenoxy)-N-[[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN2O4/c1-24-15-6-4-5-13(9-15)18-10-14(22-26-18)11-21-19(23)12-25-17-8-3-2-7-16(17)20/h2-10H,11-12H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOJAFNVXGQYSMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC(=NO2)CNC(=O)COC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-fluorophenoxy)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)acetamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

-

Formation of the Isoxazole Ring:

- Starting with a suitable precursor such as 3-methoxybenzaldehyde, the isoxazole ring can be formed through a cyclization reaction with hydroxylamine hydrochloride under basic conditions to yield 5-(3-methoxyphenyl)isoxazole.

-

Attachment of the Fluorophenoxy Group:

- The next step involves the nucleophilic substitution reaction where 2-fluorophenol is reacted with an appropriate acylating agent to form 2-(2-fluorophenoxy)acetyl chloride.

-

Coupling Reaction:

- Finally, the coupling of 5-(3-methoxyphenyl)isoxazole with 2-(2-fluorophenoxy)acetyl chloride in the presence of a base such as triethylamine yields the target compound, 2-(2-fluorophenoxy)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)acetamide.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.

Types of Reactions:

Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group, potentially altering the compound’s properties.

Reduction: The isoxazole ring can be reduced under specific conditions to form a more saturated ring structure.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Formation of hydroxylated derivatives.

Reduction: Formation of saturated isoxazole derivatives.

Substitution: Formation of substituted fluorophenoxy derivatives.

Chemistry:

- Used as a building block for the synthesis of more complex molecules.

- Studied for its unique electronic and steric properties.

Biology:

- Potential use as a probe in biochemical assays to study enzyme interactions.

- Investigated for its binding affinity to various biological targets.

Medicine:

- Explored for its potential as a therapeutic agent in treating diseases such as cancer and neurological disorders.

- Studied for its pharmacokinetic and pharmacodynamic properties.

Industry:

- Potential applications in the development of new materials with specific properties such as fluorescence or conductivity.

- Used in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The isoxazole ring and fluorophenoxy group can contribute to binding affinity and specificity, while the methoxy group may influence the compound’s solubility and bioavailability.

Molecular Targets and Pathways:

Enzymes: Inhibition or activation of specific enzymes involved in disease pathways.

Receptors: Binding to receptors to modulate signal transduction pathways.

Pathways: Involvement in pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and similarities between the target compound and analogs from the evidence:

Physicochemical Properties

- pKa and Solubility: The target compound’s fluorophenoxy group may lower its pKa compared to non-fluorinated analogs, enhancing solubility in polar solvents. For example, the fluorinated isoxazole derivative in has a pKa of 6.554, while hydroxylated analogs (pKa ~6.815) are less acidic . The methoxy group in the target compound likely increases lipophilicity (logP), similar to N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide, which combines methoxy and trifluoromethyl groups for balanced hydrophobicity .

Metabolic Stability :

Key Research Findings

Substituent Effects: Fluorine and methoxy groups synergistically optimize solubility and target affinity. For instance, fluorinated isoxazoles in show enhanced bioavailability compared to hydroxylated versions .

Core Heterocycle Impact :

Biological Activity

The compound 2-(2-fluorophenoxy)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)acetamide is a synthetic organic molecule classified under acetamides. It features a unique structural composition that includes a fluorophenoxy group, an isoxazole ring, and a methoxyphenyl moiety. This compound has attracted attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and virology.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 364.35 g/mol. The presence of the fluorine atom and the isoxazole ring suggests potential interactions with biological targets, making it a candidate for further pharmacological studies.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 364.35 g/mol |

| IUPAC Name | 2-(2-fluorophenoxy)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)acetamide |

The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets such as enzymes or receptors involved in various signaling pathways. The fluorophenoxy and isoxazole groups may enhance its affinity for these targets, potentially leading to modulation of their activity.

Cytotoxicity Studies

Research has demonstrated that isoxazole derivatives exhibit varying degrees of cytotoxicity against different cancer cell lines. In a study utilizing the MTT assay, compounds structurally similar to 2-(2-fluorophenoxy)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)acetamide were evaluated for their cytotoxic effects on HEK293 cells. The results indicated that certain derivatives showed significant cytotoxic activity, with some achieving over 45% inhibition at specific concentrations (e.g., 5 µg/mL) .

Case Studies

- Cytotoxic Activity Evaluation : A series of substituted isoxazoles were synthesized, including compounds similar to 2-(2-fluorophenoxy)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)acetamide . The cytotoxicity was assessed using the MTT assay, revealing that several derivatives exhibited dose-dependent cytotoxic effects against HEK293 cells .

- Antiviral Screening : In studies focusing on antiviral activity, compounds with the isoxazole structure were tested against human influenza A virus, demonstrating promising results that warrant further exploration into their mechanisms and therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.